2,2'-((4-((3,5-Dinitro-2-thienyl)azo)phenyl)imino)bisethyl diacetate
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Overview
Description
2,2’-((4-((3,5-Dinitro-2-thienyl)azo)phenyl)imino)bisethyl diacetate is a complex organic compound with the molecular formula C18H19N5O8S.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((4-((3,5-Dinitro-2-thienyl)azo)phenyl)imino)bisethyl diacetate involves multiple steps. The initial step typically includes the nitration of thiophene to form 3,5-dinitrothiophene. This is followed by the azo coupling reaction with aniline derivatives to form the azo compound. The final step involves the acetylation of the resulting compound to form the diacetate ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2,2’-((4-((3,5-Dinitro-2-thienyl)azo)phenyl)imino)bisethyl diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can break the azo linkage, leading to the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amines and other reduced forms.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2’-((4-((3,5-Dinitro-2-thienyl)azo)phenyl)imino)bisethyl diacetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or pathways.
Industry: Used in the production of dyes and pigments due to its azo linkage.
Mechanism of Action
The mechanism of action of 2,2’-((4-((3,5-Dinitro-2-thienyl)azo)phenyl)imino)bisethyl diacetate involves its interaction with molecular targets such as enzymes and receptors. The azo linkage can undergo reduction to form amines, which can then interact with specific enzymes, inhibiting or activating them. The nitro groups can also participate in redox reactions, affecting cellular pathways .
Comparison with Similar Compounds
Similar Compounds
2,2’-((4-((3,5-Dinitro-2-thienyl)azo)-3-methylphenyl)imino)bisethyl diacetate: Similar structure but with a methyl group on the phenyl ring.
2,2’-((4-((3,5-Dinitro-2-thienyl)azo)phenyl)imino)bisethanol: Similar structure but without the acetate groups.
Uniqueness
2,2’-((4-((3,5-Dinitro-2-thienyl)azo)phenyl)imino)bisethyl diacetate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its ability to undergo multiple types of reactions and its applications in various fields make it a valuable compound in scientific research .
Properties
CAS No. |
210758-02-4 |
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Molecular Formula |
C18H19N5O8S |
Molecular Weight |
465.4 g/mol |
IUPAC Name |
2-[N-(2-acetyloxyethyl)-4-[(3,5-dinitrothiophen-2-yl)diazenyl]anilino]ethyl acetate |
InChI |
InChI=1S/C18H19N5O8S/c1-12(24)30-9-7-21(8-10-31-13(2)25)15-5-3-14(4-6-15)19-20-18-16(22(26)27)11-17(32-18)23(28)29/h3-6,11H,7-10H2,1-2H3 |
InChI Key |
YPNBSXJSFUWYMV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCN(CCOC(=O)C)C1=CC=C(C=C1)N=NC2=C(C=C(S2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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